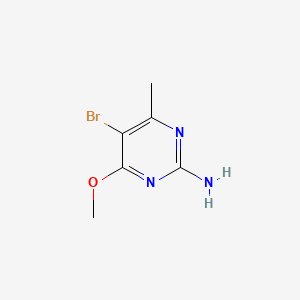

5-Bromo-4-methoxy-6-methylpyrimidin-2-amine

描述

属性

IUPAC Name |

5-bromo-4-methoxy-6-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3O/c1-3-4(7)5(11-2)10-6(8)9-3/h1-2H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMSWQXXKVNQRJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346479 | |

| Record name | 5-bromo-4-methoxy-6-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7749-55-5 | |

| Record name | 5-Bromo-4-methoxy-6-methyl-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7749-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-4-methoxy-6-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine can be achieved through several synthetic routes. One common method involves the Suzuki cross-coupling reaction. This reaction typically uses a palladium catalyst and involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods aim to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.

化学反应分析

Types of Reactions

5-Bromo-4-methoxy-6-methylpyrimidin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a nitro compound.

科学研究应用

Medicinal Chemistry

Pharmaceutical Development

This compound serves as a crucial building block in the synthesis of pharmaceutical agents, particularly those targeting kinase enzymes involved in various disease pathways. Kinases are pivotal in cell signaling, and inhibitors of these enzymes can potentially treat cancers and other diseases. The unique substitution pattern of 5-bromo, methoxy, and methyl groups enhances its reactivity and selectivity in synthetic routes.

Antiviral Activity

Research has indicated that 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine exhibits moderate antiviral properties. A study demonstrated that derivatives of this compound showed significant antiviral effects against several virus strains, although efficacy approached toxicity thresholds, necessitating careful therapeutic evaluation .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies revealed its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This selectivity suggests potential for reduced gastrointestinal side effects associated with traditional NSAIDs.

Biological Research

Biochemical Assays

In biological research, this compound is employed as a probe to study enzyme activity and protein interactions. Its interaction with specific molecular targets allows researchers to investigate cellular processes such as proliferation and apoptosis .

Cellular Mechanisms

The compound's mechanism of action involves binding to kinase enzymes, modulating their activity which influences cellular signaling pathways. This modulation can lead to significant changes in gene expression and metabolic processes within cells .

Material Science

Organic Semiconductors

In material science, the compound is explored for its potential use in developing organic semiconductors. Its unique structural features allow it to participate in electronic applications, contributing to advancements in organic electronics.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antiviral | Moderate efficacy near toxicity threshold | |

| Anti-inflammatory | Comparable to celecoxib (IC50 ~0.04 μmol) | |

| Anticancer | Induces apoptosis in cancer cells |

Case Study 1: Antiviral Efficacy

A focused study on the synthesis of 6-substituted derivatives of 5-bromo-pyrimidines highlighted that specific modifications significantly enhanced antiviral activity against certain virus strains. While effective, these compounds approached toxic levels, indicating the need for further safety evaluations.

Case Study 2: Anti-inflammatory Action

Another study examined the anti-inflammatory potential of pyrimidine derivatives through COX enzyme inhibition assays. The results demonstrated stronger inhibition against COX-2 compared to COX-1, suggesting a selective action that could minimize adverse gastrointestinal effects typical of NSAIDs .

作用机制

The mechanism of action of 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it often acts as an inhibitor of kinase enzymes, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can modulate their activity and influence cellular processes such as proliferation, differentiation, and apoptosis .

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes structural, physicochemical, and functional differences between 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine and key analogs:

Structural and Electronic Differences

- Halogen vs. Methylthio Groups : Bromine’s electronegativity and size (1.96 Å van der Waals radius) make it a superior leaving group compared to chlorine (1.81 Å), influencing reactivity in cross-coupling reactions . Methylthio groups (SCH₃) in analogs like 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine enhance sulfur-mediated interactions in drug design .

- Positional Isomerism : Moving the methoxy group from C4 (target compound) to C2 (as in 5-Bromo-2-methoxypyrimidin-4-amine) alters hydrogen-bonding patterns and steric accessibility, impacting binding to biological targets .

- Pyrimidine vs. Pyridine Cores : Pyrimidines (two nitrogen atoms) exhibit higher polarity and hydrogen-bonding capacity than pyridines (one nitrogen), affecting solubility and bioavailability .

Physicochemical Properties

- Lipophilicity : The methyl group in this compound increases logP compared to dichloro analogs, favoring membrane permeability .

- Melting Points : Brominated pyrimidines generally have higher melting points (>200°C) due to stronger halogen bonding, whereas methylthio derivatives show lower melting points (~150–170°C) .

生物活性

5-Bromo-4-methoxy-6-methylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by its bromine, methoxy, and methyl substituents on the pyrimidine ring. Its chemical structure can be represented as follows:

Antiviral Activity

Research has indicated that this compound exhibits antiviral properties. A study synthesized various 2-amino-5-bromo-4(3H)-pyrimidinone derivatives, including this compound, and evaluated their antiviral activity against several virus strains. While some derivatives displayed significant antiviral effects, they were often close to their toxicity thresholds, indicating a need for careful evaluation in therapeutic contexts .

Anti-inflammatory Effects

Pyrimidine derivatives, including this compound, have also been investigated for their anti-inflammatory properties. In vitro studies have shown that certain pyrimidine compounds can inhibit cyclooxygenase (COX) enzymes, specifically COX-2, which is associated with inflammation and pain. The IC50 values for these compounds are comparable to established anti-inflammatory drugs like celecoxib .

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. It has been reported to disrupt cellular processes by inhibiting key enzymes involved in DNA replication and inflammatory pathways. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for anticancer therapies .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antiviral | Moderate efficacy near toxicity threshold | |

| Anti-inflammatory | Comparable to celecoxib (IC50 ~0.04 μmol) | |

| Anticancer | Induces apoptosis in cancer cells |

Case Study: Antiviral Efficacy

In a study focused on the synthesis of 6-substituted derivatives of 5-bromo-pyrimidines, it was found that certain modifications at the C-6 position significantly enhanced antiviral activity against specific virus strains. The results indicated that while the compounds were effective, they approached toxic levels, necessitating further investigation into their safety profiles .

Case Study: Anti-inflammatory Action

Another study highlighted the anti-inflammatory potential of pyrimidine derivatives through their ability to inhibit COX enzymes. The derivatives showed stronger inhibition against COX-2 compared to COX-1, suggesting a selective anti-inflammatory action that could minimize gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

常见问题

Q. What are the common synthetic routes for 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sequential functionalization of pyrimidine scaffolds. Bromination at the 5-position can be achieved via electrophilic substitution using reagents like NBS (N-bromosuccinimide), while methoxy and methyl groups are introduced via nucleophilic substitution or alkylation. For optimization, employ Design of Experiments (DOE) principles to systematically vary parameters (temperature, catalyst loading, solvent polarity). Statistical tools like response surface methodology (RSM) help identify optimal conditions, minimizing trial-and-error approaches . Computational reaction path searches (e.g., quantum chemical calculations) can predict feasible pathways and intermediates, reducing experimental iterations .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify substitution patterns (e.g., methoxy protons at ~3.9 ppm, methyl groups at ~2.5 ppm). NOESY or HSQC experiments resolve spatial correlations.

- FT-IR : Confirm functional groups (N-H stretch ~3400 cm, C-Br ~600 cm).

- Mass Spectrometry : HRMS validates molecular weight and fragmentation patterns.

Cross-validate experimental data with quantum chemical calculations (DFT methods) to predict vibrational frequencies and NMR chemical shifts, as demonstrated in comparative studies of similar pyrimidine derivatives .

Q. What are the typical reactivity patterns of this compound in cross-coupling reactions?

- Methodological Answer : The bromine atom at position 5 is reactive in Suzuki-Miyaura or Buchwald-Hartwig couplings. The amino group at position 2 can participate in condensation reactions (e.g., forming Schiff bases). Prioritize Pd-based catalysts (e.g., Pd(PPh)) for coupling efficiency. Monitor steric effects from the methoxy and methyl groups, which may hinder accessibility to the 5-position. Use computational docking studies to predict steric/electronic barriers and select suitable ligands .

Advanced Research Questions

Q. How can computational tools streamline the design of derivatives based on this compound?

- Methodological Answer :

- Quantum Chemical Modeling : Use DFT (B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attacks.

- Molecular Dynamics (MD) Simulations : Assess stability of derivatives under varying solvent conditions or temperatures.

Integrate these tools with machine learning to correlate structural features with bioactivity or reactivity, as exemplified in ICReDD’s hybrid computational-experimental workflows .

Q. How should researchers resolve contradictions in spectroscopic or synthetic data for this compound?

- Methodological Answer :

- Systematic Replication : Repeat experiments under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to isolate variables.

- Multivariate Analysis : Apply PCA (Principal Component Analysis) to identify outliers in spectral datasets.

- Cross-Technique Validation : For example, if NMR and IR data conflict, use X-ray crystallography (as in ) or computational simulations to resolve ambiguities.

Document all parameters rigorously to enable reproducibility .

Q. What strategies optimize regioselectivity in functionalizing this compound?

- Methodological Answer :

- Electronic Effects : The electron-donating methoxy group directs electrophiles to the 5-bromo position. Use Hammett constants to predict substituent effects.

- Steric Maps : Generate 3D electrostatic potential maps via DFT to visualize reactive sites.

- Protecting Groups : Temporarily block the amino group to prevent unwanted side reactions during bromine substitution.

Experimental validation with analogs (e.g., 5-Bromo-6-fluoropyridin-2-amine ) provides empirical benchmarks.

Q. How do reaction conditions influence the stability of this compound?

- Methodological Answer :

- Thermal Stability : Perform TGA/DSC to determine decomposition thresholds (>200°C typical for pyrimidines).

- Photostability : Conduct UV-Vis studies under controlled light exposure.

- pH Sensitivity : Test solubility and degradation in acidic/basic media via HPLC monitoring.

Reference safety data for handling moisture-sensitive intermediates (e.g., storage at -20°C under nitrogen) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。